molecular formula C18H14ClN5O B2722001 6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-41-4

6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2722001
CAS RN: 863019-41-4
M. Wt: 351.79
InChI Key: WXYRRLRUJHKVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a chemical compound that has been of great interest to researchers due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of triazolopyrimidinone derivatives involves various chemical reactions that lead to novel compounds with potential applications in drug development and materials science. For example, El-Agrody et al. (2001) described the heteroaromatization process to synthesize new pyrano[2,3-d]pyrimidines, triazolopyrimidines, and other derivatives, highlighting the versatility of these compounds in chemical synthesis (El-Agrody et al., 2001). Similarly, Salgado et al. (2011) explored the Dimroth rearrangement for synthesizing triazolopyrimidine derivatives, providing insights into their stability and chemical properties (Salgado et al., 2011).

Biological Activities

Triazolopyrimidinones and related structures have been evaluated for their antimicrobial and antitumor activities. Lahmidi et al. (2019) synthesized a novel pyrimidine derivative and assessed its antibacterial activity against several microbial strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019). Furthermore, Abdallah et al. (2017) investigated pyridotriazolopyrimidinones for their anticancer activity, identifying compounds with promising efficacy against cancer cell lines (Abdallah et al., 2017).

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-5-7-15(8-6-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-3-2-4-14(19)9-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYRRLRUJHKVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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